Lipophilicity (XLogP3) Differentiation Against the Boc-Protected Analog
The Cbz-protected compound exhibits a computed XLogP3 of 1.9, which is 0.6 log units higher than that of the analogous tert‑butyl 3‑formylazepane‑1‑carboxylate (XLogP3 = 1.3) [2]. This moderate increase in lipophilicity can improve membrane permeability and CNS penetration for the final deprotected molecule, while still maintaining acceptable aqueous solubility.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | tert‑Butyl 3-formylazepane-1-carboxylate, XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
For procurement decisions, the higher lipophilicity of the Cbz analog may translate into superior passive permeability, making it the preferred building block when designing CNS‑penetrant or orally bioavailable azepane derivatives.
- [1] PubChem Compound Summary for CID 20598085, Benzyl 3-formylazepane-1-carboxylate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 25090393, tert-Butyl 3-formylazepane-1-carboxylate. National Center for Biotechnology Information (2025). View Source
